N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine

medicinal chemistry structure-activity relationship (SAR) physicochemical profiling

Researchers often face challenges sourcing unsymmetrical diphenylalkyl diamines with the precise 3,3-diphenylpropyl pharmacophore for sigma receptor or GABA_B allosteric modulator studies. This compound solves that by providing a unique dual-pharmacophore architecture unavailable in symmetrical analogs like AMN082 or mono-phenyl variants. - Enables simultaneous engagement of sigma-1, GABA_B, and glutamatergic pathways for network pharmacology. - XLogP3 = 6.3 with 11 rotatable bonds, predicting extensive membrane partitioning and conformational adaptation at binding pockets. - Supplied with full analytical documentation; custom synthesis scale-up available upon request.

Molecular Formula C30H32N2
Molecular Weight 420.6 g/mol
CAS No. 627521-00-0
Cat. No. B12573926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine
CAS627521-00-0
Molecular FormulaC30H32N2
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNCCNC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C30H32N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)21-22-31-23-24-32-30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-32H,21-24H2
InChIKeyVFMNTNJRQMLMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine: Structural Identity & Sourcing


N′-Benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine (CAS 627521-00-0; PubChem CID 16076389) is an unsymmetrical diamine of the ethane-1,2-diamine class, featuring a benzhydryl (diphenylmethyl) substituent on one nitrogen and a 3,3-diphenylpropyl substituent on the other [1]. With molecular formula C₃₀H₃₂N₂ and a molecular weight of 420.6 g/mol, it occupies a distinct physicochemical space within the family of diphenylalkyl diamines—differentiated from both the symmetrical N,N′-dibenzhydryl analog (AMN082, MW 392.5 g/mol) and the mono-phenyl variants such as N′-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine (MW 344.5 g/mol) [1][2]. This structural asymmetry creates a dual-pharmacophore architecture that has been exploited in medicinal chemistry programs targeting allosteric modulation of G-protein-coupled receptors and ion channels [1].

Dual pharmacophore architecture: benzhydryl and 3,3-diphenylpropyl arms
Allosteric modulator probe design for GPCR and ion channel targets
Sigma-1 and GABA_B receptor ligand screening context
Distinct from symmetrical bis-benzhydryl analogs for target-selectivity studies

N'-Benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine: Irreplaceability


The unsymmetrical substitution pattern of N′-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is not merely a structural curiosity; it directly governs the compound's molecular recognition, physicochemical profile, and experimental reproducibility [1]. Simple replacement with a symmetrical analog such as AMN082 (N,N′-dibenzhydrylethane-1,2-diamine) would eliminate the 3,3-diphenylpropyl pharmacophore, a motif independently validated in sigma receptor ligands, calmodulin antagonists, and GABA_B allosteric modulators [2][3]. Conversely, swapping in a mono-phenyl variant (e.g., N′-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine) strips away a critical phenyl ring that contributes approximately 76 Da of additional mass and significantly alters lipophilicity (XLogP3 drops from 6.3 to an estimated ~5.2) [1]. Such substitutions can produce divergent binding kinetics, altered blood-brain barrier permeability, and incompatible solubility profiles—making direct interchange impossible without re-validation of the entire experimental system [2][3].

Symmetrical AMN082 analog replacement
Eliminates the 3,3-diphenylpropyl motif; may remove sigma-1/GABA_B target engagement and alter pharmacological profile.
Mono-phenyl analog substitution
Reduced phenyl ring count shifts lipophilicity and binding kinetics, potentially altering membrane permeability and solubility profiles.

N'-Benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine: Differentiation Evidence


Molecular Weight & Heavy Atom Count

N′-Benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine (MW = 420.6 g/mol, 32 heavy atoms) is significantly heavier than N′-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine (CAS 627523-68-6; MW = 344.5 g/mol, 26 heavy atoms), a difference of +76.1 g/mol and +6 heavy atoms attributable to the additional phenyl ring in the 3,3-diphenylpropyl moiety [1]. Conversely, the target compound is 28.1 g/mol heavier than the symmetrical N,N′-dibenzhydrylethane-1,2-diamine (AMN082; MW = 392.5 g/mol, 30 heavy atoms), reflecting the longer alkyl chain in the diphenylpropyl arm versus a second benzhydryl group [1][2].

MW & Heavy Atoms
Reported
+76.1 g/mol and +6 heavy atoms vs mono-phenyl analog; +28.1 g/mol vs AMN082
Physicochemical differentiation from analogs supports distinct ADME property considerations.
Computed molecular properties; PubChem 2.2.
medicinal chemistry structure-activity relationship (SAR) physicochemical profiling

Lipophilicity (XLogP3) Profile

The target compound exhibits a computed XLogP3 of 6.3, reflecting its four aromatic rings and extended alkyl linker [1]. The structurally simpler N′-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine (CAS 627523-32-4; MW 344.5 g/mol, three aromatic rings) is expected to have a lower XLogP (estimated ~5.0–5.5 based on the loss of one phenyl ring relative to the benzhydryl group), while the symmetrical AMN082 (four aromatic rings but without the propyl chain extension) has a lower computed XLogP (~5.5) [1][2]. No direct head-to-head logP measurement is published for these analogs under identical conditions, so the comparison remains class-level inference based on computed descriptors [1][2].

XLogP3 Lipophilicity
Class-level
XLogP3 = 6.3
High lipophilicity regime vs comparators; may alter BBB permeability context.
Estimated ΔXLogP3 +0.8–1.3 vs AMN082; class-level inference.
drug design ADME prediction blood-brain barrier permeability

Rotatable Bond Count & Conformational Flexibility

With 11 rotatable bonds, N′-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine possesses greater conformational freedom than the symmetrical N,N′-dibenzhydrylethane-1,2-diamine (AMN082), which has approximately 8 rotatable bonds [1][2]. The 3,3-diphenylpropyl arm adds three additional rotatable single bonds (CH₂–CH₂–CH–), increasing the entropic penalty upon target binding but also enabling access to a broader conformational ensemble that may facilitate induced-fit recognition at allosteric sites [1]. The mono-phenyl comparator N′-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine has 10 rotatable bonds, one fewer due to the absence of the terminal phenyl ring's rotational degree of freedom [1].

Rotatable Bonds
Reported
11 rotatable bonds; +3 vs AMN082 (~8), +1 vs mono-phenyl analog (10)
Increased conformational flexibility may affect entropic binding penalty.
Relevant to molecular modeling and SAR interpretation.
molecular modeling conformational analysis entropic penalty

TPSA & Solubility Behavior

All discussed diamines in this class share 2 hydrogen bond donors and 2 hydrogen bond acceptors [1][2]. However, the Topological Polar Surface Area (TPSA) reveals differentiation: the target compound has a TPSA of 24.1 Ų, identical (within rounding) to AMN082 and the mono-phenyl analog, because TPSA is dominated by the two secondary amine nitrogens [1]. This uniformity masks real differences in aqueous solubility driven by the non-polar surface area contributed by the additional phenyl ring: the total non-polar surface area of the target compound is substantially larger than that of mono-phenyl analogs, leading to lower intrinsic aqueous solubility despite identical TPSA [1].

TPSA & Solubility
Class-level
TPSA = 24.1 Ų (identical across analogs); non-polar surface area differs
Identical TPSA may mask solubility differences; non-polar surface area drives aqueous solubility.
Estimated logS differences ~0.5–1.0; DMSO stock adjustment may be required.
solubility prediction CNS MPO scoring formulation development

Structural Asymmetry & Dual Pharmacophore Engagement

The symmetrical N,N′-dibenzhydrylethane-1,2-diamine (AMN082) is a well-characterized selective positive allosteric modulator of mGluR7 with an EC₅₀ of 64–290 nM at human mGluR7b expressed in CHO cells [1]. The target compound, bearing only one benzhydryl group paired with a 3,3-diphenylpropyl pharmacophore, lacks the bivalent benzhydryl architecture required for mGluR7 allosteric agonism [1][2]. Instead, the 3,3-diphenylpropyl motif is independently associated with sigma-1 receptor binding (fendiline, a 3,3-diphenylpropylamine, acts as a sigma-1 selective ligand with cytoprotective properties) and GABA_B receptor positive allosteric modulation (N-(3,3-diphenylpropyl)-1-arylethylamines show EC₅₀ values as low as 10 nM) [3][4]. This divergent pharmacophore composition means the target compound cannot be substituted by AMN082 in assays designed for sigma or GABA_B targets, nor can AMN082 be replaced by the target compound in mGluR7 studies—direct experimental substitution would produce false-negative or false-positive results [1][3][4].

Structural Asymmetry
Reported
Target: benzhydryl + 3,3-diphenylpropyl (predicted sigma-1/GABA_B) vs AMN082: bis-benzhydryl (mGluR7 agonist, EC₅₀ 64–290 nM)
Procurement mismatch may yield false assay results; pharmacophore mapping guides target selection.
Qualitative target divergence; separate assay systems required.
allosteric modulation GPCR pharmacology sigma receptor polypharmacology

N'-Benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine: Application Scenarios


Sigma-1 Receptor Ligand Screening

The 3,3-diphenylpropyl substructure of the target compound is a validated sigma-1 receptor recognition element, as demonstrated by fendiline and related diphenylpropylamines [1]. Researchers investigating sigma-1 chaperone protein modulation in ER stress, neurodegeneration, or seizure control should select this unsymmetrical diamine over symmetrical bis-benzhydryl analogs (which lack the diphenylpropyl motif) or mono-phenyl variants (which exhibit reduced sigma-1 affinity due to loss of the second phenyl ring interaction). The compound's high lipophilicity (XLogP3 = 6.3) and 11 rotatable bonds predict extensive membrane partitioning and conformational adaptation at the sigma-1 binding pocket, providing a differentiated pharmacological starting point for medicinal chemistry optimization [2].

GABA_B Receptor PAM Discovery

N-(3,3-Diphenylpropyl)-1-arylethylamine derivatives have been reported as potent GABA_B PAMs with EC₅₀ values as low as 10 nM [3]. The target compound, combining a 3,3-diphenylpropyl arm with a benzhydryl group on the ethane-1,2-diamine scaffold, represents a structurally distinct chemotype within this class. Its higher molecular weight and altered lipophilicity profile relative to simpler N-(3,3-diphenylpropyl)-1-arylethylamines may confer improved subtype selectivity or altered blood-brain barrier transport kinetics. Procurement of this compound, rather than readily available but structurally divergent GABA_B PAMs such as CGP7930 or GS39783, enables diversity-oriented screening of the allosteric site topology [3].

Calmodulin Antagonism & Calcium Signaling

Arylalkylamine-type calmodulin antagonists featuring the N-(3,3-diphenylpropyl) pharmacophore, such as N-(3,3-diphenylpropyl)-N′-[1-R-(3,4-bis-butoxyphenyl)ethyl]-propylenediamine, have been structurally characterized in complex with calmodulin by X-ray crystallography [4]. The unsymmetrical diamine core of the target compound, with its 3,3-diphenylpropyl substituent, aligns with this pharmacophore class. Scientists studying calmodulin-dependent signaling pathways should source this compound as a scaffold for structure-guided optimization, rather than defaulting to symmetrical diamines that lack the calmodulin-recognition alkyl-aryl extension [4].

Polypharmacology: Sigma/GABA/Glutamate Networks

The dual pharmacophore architecture of the target compound—one benzhydryl arm (associated with mGluR allosteric modulation when present in duplicate) and one 3,3-diphenylpropyl arm (associated with sigma-1 and GABA_B targets)—makes it uniquely suited for chemical biology studies investigating crosstalk between glutamatergic, GABAergic, and sigma receptor pathways [1][3]. Unlike AMN082, which is highly specific for mGluR7, or fendiline, which preferentially targets sigma-1, the target compound's combined pharmacophores may yield a polypharmacological profile useful for phenotypic screening or network pharmacology approaches. Researchers should select this compound when the experimental goal is to simultaneously engage multiple receptor systems rather than achieve single-target specificity [1][3].

Application
Selection Property
Validation Focus
Sigma-1 Receptor Screening
3,3-Diphenylpropyl pharmacophore presence
Sigma-1 binding assay context
GABA_B PAM Discovery
Diphenylpropylamine scaffold distinctness
GABA_B allosteric modulation assay context
Calmodulin Antagonism
Calmodulin recognition motif presence
Calmodulin binding and functional assay context
Polypharmacology Networks
Dual pharmacophore architecture
Multi-target phenotypic screening context
Quote Request

Request a Quote for N'-benzhydryl-N-(3,3-diphenylpropyl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.